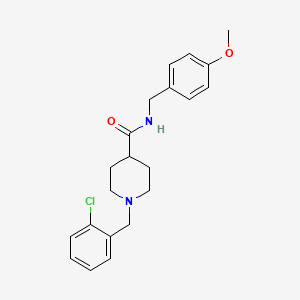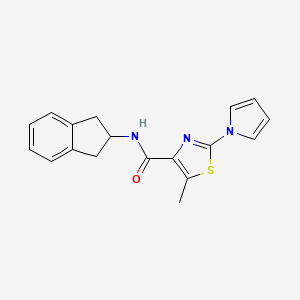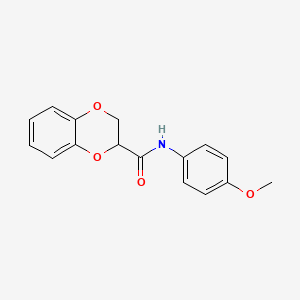
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a research group at Emory University in 2011. Since then, ML204 has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research.
作用機序
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide selectively inhibits Kv1.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This, in turn, reduces the activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the proliferation and activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines. It also reduces the migration of T lymphocytes across the blood-brain barrier, which has potential therapeutic benefits in multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its selectivity for Kv1.3 channels. This allows for specific inhibition of T lymphocytes without affecting other cell types. However, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in various fields of research, including neuroscience, cardiovascular disease, and cancer research. Some future directions for the use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide include:
1. Investigating the potential therapeutic benefits of Kv1.3 inhibition in other autoimmune diseases, such as type 1 diabetes and lupus.
2. Studying the role of Kv1.3 channels in neurological disorders, such as epilepsy and Alzheimer's disease.
3. Exploring the potential use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide as a therapeutic agent in cardiovascular disease, such as hypertension and heart failure.
4. Investigating the potential anti-tumor effects of Kv1.3 inhibition in cancer research.
In conclusion, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a small molecule inhibitor that has been widely used in scientific research. Its selective inhibition of Kv1.3 channels has potential therapeutic benefits in various fields of research. Future research should focus on investigating the potential applications of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in other areas of research and exploring its mechanism of action in greater detail.
合成法
The synthesis of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves several steps of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 4-methoxybenzylamine to form the intermediate 1-(2-chlorobenzyl)-N-(4-methoxybenzyl) piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.
科学的研究の応用
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been widely used in scientific research as a selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed in T lymphocytes, and its inhibition has been shown to have potential therapeutic benefits in various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYHMUTKSYVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)

![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)